

Head-to-head comparison of different extraction techniques for 13-cis-Lycopene

Author: BenchChem Technical Support Team. Date: December 2025

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A Head-to-Head Comparison of Extraction Techniques for 13-cis-Lycopene

For researchers, scientists, and drug development professionals, the isolation of specific geometric isomers of bioactive compounds like lycopene is of paramount importance. The cisisomers of lycopene, including **13-cis-lycopene**, have garnered significant attention due to their potentially higher bioavailability compared to the all-trans-lycopene form predominantly found in fresh tomatoes. The choice of extraction methodology can profoundly influence the isomeric profile of the final lycopene extract. This guide provides an objective, data-driven comparison of four common extraction techniques: Supercritical Fluid Extraction (SFE), Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and conventional Solvent Extraction, with a specific focus on their efficiency in isolating **13-cis-lycopene**.

Quantitative Comparison of Extraction Techniques

The following table summarizes the key quantitative parameters for each extraction method. It is important to note that a direct comparison of **13-cis-lycopene** yield is challenging due to variations in experimental conditions and reporting metrics across different studies. The data presented here is a synthesis of findings from multiple sources to provide a comparative overview.



Parameter	Supercritical Fluid Extraction (SFE)	Ultrasound- Assisted Extraction (UAE)	Microwave- Assisted Extraction (MAE)	Conventional Solvent Extraction
Principle	Utilizes a supercritical fluid (typically CO2) as a solvent.	Employs high- frequency sound waves to disrupt cell walls and enhance solvent penetration.	Uses microwave energy to heat the solvent and sample, accelerating extraction.	Relies on the direct use of organic solvents to dissolve the target compound.
Typical Solvents	Supercritical CO2, often with a co-solvent like ethanol.[1][2]	Hexane, acetone, ethanol mixtures.[3][4]	Ethyl acetate, n- hexane.[5][6]	Hexane, acetone, ethanol, ethyl acetate mixtures.[7]
Temperature	40°C - 100°C.	25°C - 60°C.[3]	50°C.[9]	20°C - 60°C.[3]
Pressure	200 - 550 bar.	Atmospheric.	Atmospheric.	Atmospheric.
Extraction Time	0.5 - 8 hours.	10 - 60 minutes. [8]	2 - 10 minutes.[6]	1 - 5 hours.[7]
Total Lycopene Yield	Up to 93% recovery.	Can be higher than conventional methods.	Optimum yield of 27.25 mg/100g from tomato peels.[6]	~96% recovery with optimized solvent systems.
13-cis-Lycopene Yield/Proportion	Can be optimized to yield up to 62% of total lycopene as cis-isomers.[2]	Formation of 13-cis-lycopene is observed, but quantification varies.[10]	Can increase the proportion of cisisomers compared to alltrans. A study reported a maximum cisisomer yield of 4.450 mg/100 g. [5]	Generally lower proportion of cisisomers compared to thermal or energy-assisted methods unless heat is applied.



Advantages	Environmentally friendly ("green") solvent, high selectivity, minimal thermal degradation at lower temperatures.	Faster than conventional methods, lower energy consumption.	Very rapid extraction, reduced solvent usage.	Simple setup, well-established methods.
Disadvantages	High initial equipment cost, may require co- solvents for efficient extraction of lycopene.	Potential for free radical formation and degradation of lycopene at high intensities.	Potential for localized overheating and degradation of thermolabile compounds.	High solvent consumption, potential for toxic solvent residues, longer extraction times.

Experimental Protocols

Detailed methodologies for each extraction technique are provided below. These protocols are generalized from various studies and can be adapted based on specific research needs.

Supercritical Fluid Extraction (SFE) of 13-cis-Lycopene

Objective: To extract lycopene from a tomato-based matrix with an enriched proportion of cisisomers using supercritical CO2.

- · Freeze-dried and ground tomato powder
- Supercritical fluid extractor system with a temperature-controlled extraction vessel
- High-pressure CO2 pump
- Back-pressure regulator
- Collection vessel



- Ethanol (co-solvent, optional)
- HPLC system with a C30 column for isomer analysis

- Load a known quantity of the prepared tomato powder into the extraction vessel.
- Pressurize the system with CO2 to the desired pressure (e.g., 55 MPa).
- Set the extraction vessel temperature (e.g., 52°C) to optimize for cis-isomer formation.[2]
- If using a co-solvent, introduce ethanol at a specific flow rate.
- Initiate the flow of supercritical CO2 through the extraction vessel for a set duration (e.g., 180 minutes).
- The extracted lycopene is precipitated in the collection vessel by reducing the pressure.
- Collect the extract and dissolve it in a suitable solvent for HPLC analysis to quantify the alltrans and cis-lycopene isomers.

Ultrasound-Assisted Extraction (UAE) of 13-cis-Lycopene

Objective: To extract lycopene from a tomato-based matrix using ultrasonication, which can induce isomerization to **13-cis-lycopene**.

- Fresh or freeze-dried tomato sample, homogenized
- · Ultrasonic bath or probe sonicator
- Extraction solvent (e.g., hexane:acetone:ethanol, 2:1:1 v/v/v) with an antioxidant like BHT.[3]
- Centrifuge



- Rotary evaporator
- HPLC system with a C30 column

- Mix a known amount of the homogenized tomato sample with the extraction solvent in a flask.
- Place the flask in an ultrasonic bath or immerse the ultrasonic probe into the mixture.
- Apply ultrasound at a specific frequency (e.g., 40 kHz) and power (e.g., 90 W) for a defined period (e.g., 30 minutes).[3]
- Maintain a constant temperature during the process (e.g., 30°C) to control isomerization.[10]
- After sonication, centrifuge the mixture to separate the solid residue from the liquid extract.
- Collect the supernatant and concentrate it using a rotary evaporator.
- Redissolve the extract in a suitable solvent for HPLC analysis to determine the isomeric profile.

Microwave-Assisted Extraction (MAE) of 13-cis-Lycopene

Objective: To rapidly extract lycopene from a tomato-based matrix using microwave energy, which can promote the formation of cis-isomers.

- Ground tomato peels or powder
- Microwave extraction system
- Extraction solvent (e.g., ethyl acetate)
- Filtration apparatus



- Rotary evaporator
- HPLC system with a C30 column

- Place a known quantity of the ground tomato material into the microwave extraction vessel.
- Add the extraction solvent at a specific solid-to-liquid ratio (e.g., 1:20 w/v).[6]
- Set the microwave power (e.g., 360 W) and irradiation time (e.g., a few minutes in short bursts).[9]
- After extraction, allow the mixture to cool and then filter to separate the solid residue.
- Collect the filtrate and evaporate the solvent using a rotary evaporator.
- Dissolve the resulting extract in a suitable solvent for HPLC analysis to quantify the different lycopene isomers.

Conventional Solvent Extraction of 13-cis-Lycopene

Objective: To extract lycopene from a tomato-based matrix using organic solvents, with the potential for isomerization to **13-cis-lycopene** through thermal processing.

- Homogenized tomato sample
- Extraction solvent (e.g., acetone:ethyl acetate, 1:1 v/v).[7]
- Shaking water bath or magnetic stirrer
- Filtration apparatus or centrifuge
- Rotary evaporator
- HPLC system with a C30 column



- Combine a known amount of the homogenized tomato sample with the extraction solvent in a flask.
- Agitate the mixture for a specified time (e.g., 5 hours) at a controlled temperature (e.g., 40°C).
 [7] Higher temperatures can be used to intentionally promote isomerization.
- Separate the liquid extract from the solid residue by filtration or centrifugation.
- Collect the extract and remove the solvent using a rotary evaporator.
- Redissolve the obtained oleoresin in a suitable solvent for HPLC analysis to determine the content of 13-cis-lycopene and other isomers.

Visualizing the Extraction Workflows

The following diagrams, created using the DOT language, illustrate the general workflows for each extraction technique.



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Caption: Workflow for Supercritical Fluid Extraction (SFE) of 13-cis-Lycopene.



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Caption: Workflow for Ultrasound-Assisted Extraction (UAE) of 13-cis-Lycopene.





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Caption: Workflow for Microwave-Assisted Extraction (MAE) of 13-cis-Lycopene.



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Caption: Workflow for Conventional Solvent Extraction of **13-cis-Lycopene**.

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- To cite this document: BenchChem. [Head-to-head comparison of different extraction techniques for 13-cis-Lycopene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b082249#head-to-head-comparison-of-different-extraction-techniques-for-13-cis-lycopene]

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